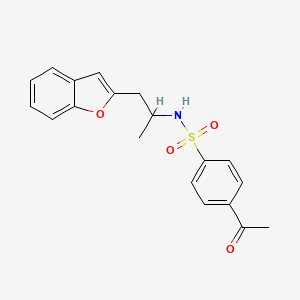

4-acetyl-N-(1-(benzofuran-2-yl)propan-2-yl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-acetyl-N-[1-(1-benzofuran-2-yl)propan-2-yl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO4S/c1-13(11-17-12-16-5-3-4-6-19(16)24-17)20-25(22,23)18-9-7-15(8-10-18)14(2)21/h3-10,12-13,20H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVVHBPZRBIHFOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=CC=CC=C2O1)NS(=O)(=O)C3=CC=C(C=C3)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-N-(1-(benzofuran-2-yl)propan-2-yl)benzenesulfonamide typically involves multiple steps, starting with the construction of the benzofuran ring. One common method for synthesizing benzofuran derivatives is through a free radical cyclization cascade, which allows for the formation of complex polycyclic structures with high yield and minimal side reactions

Industrial Production Methods

Industrial production of benzofuran derivatives, including 4-acetyl-N-(1-(benzofuran-2-yl)propan-2-yl)benzenesulfonamide, may utilize advanced techniques such as microwave-assisted synthesis (MWI) to enhance reaction efficiency and yield . These methods are designed to be scalable and cost-effective, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-acetyl-N-(1-(benzofuran-2-yl)propan-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.

Reduction: The compound can be reduced to form dihydrobenzofuran derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzofuran and benzenesulfonamide rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents such as dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzofuran ring can yield quinone derivatives, while reduction can produce dihydrobenzofuran compounds.

Scientific Research Applications

4-acetyl-N-(1-(benzofuran-2-yl)propan-2-yl)benzenesulfonamide has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex organic molecules.

Biology: The compound’s biological activities make it a candidate for studying cellular processes and interactions.

Industry: The compound’s unique chemical structure makes it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-acetyl-N-(1-(benzofuran-2-yl)propan-2-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Benzofuran-Based Sulfonamides

Key analogues include compounds from the study by [Authors, ], such as 4-(2-(1-(Benzofuran-2-yl)-2-tosylethylidene)hydrazineyl)benzenesulfonamide (9a) and brominated derivatives. These compounds share the benzofuran-sulfonamide backbone but differ in substituents:

- Substituent Effects: The acetyl group in the target compound replaces bulkier groups (e.g., tosyl or bromine) found in analogues.

Comparison with Indole-Based Sulfonamides

Compounds such as 4-methyl-N-(1-(2-phenyl-1H-indol-3-yl)propan-2-yl)benzenesulfonamide (3’u) [] highlight the role of heterocyclic cores:

- Core Heterocycle :

- Benzofuran (target) vs. indole (3’u): Benzofuran’s oxygen atom creates a more electron-deficient system compared to indole’s nitrogen, altering π-π stacking interactions with enzyme active sites.

- Indole derivatives showed 98% yield in synthesis via gold-catalyzed reactions, whereas benzofuran-based compounds required reflux conditions with acetic acid, suggesting divergent synthetic accessibility .

Sulfonamide Linker Modifications

- Azide-Functionalized Analogues : N-(1-azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide [] incorporates azide groups for click chemistry applications. Unlike the target compound, this derivative prioritizes functionalization over enzyme inhibition, reflecting divergent design goals.

Computational and Crystallographic Insights

- Structural Characterization: Tools like SHELXL [] and ORTEP-3 [] were critical for resolving crystal structures of related sulfonamides.

- Electrostatic Potential Analysis: Software such as Multiwfn [] could model the acetyl group’s impact on electron density distribution, predicting interaction hotspots with CA active sites.

Biological Activity

4-acetyl-N-(1-(benzofuran-2-yl)propan-2-yl)benzenesulfonamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure that includes a benzofuran moiety, which is known for its diverse biological activities. The general formula can be represented as follows:

Antimicrobial Properties

Research has indicated that benzofuran derivatives exhibit significant antimicrobial activity. For instance, compounds similar to 4-acetyl-N-(1-(benzofuran-2-yl)propan-2-yl)benzenesulfonamide have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In a study evaluating the antimicrobial efficacy of benzofuran derivatives, the most active compounds demonstrated minimum inhibitory concentrations (MICs) ranging from 0.78 μg/mL to 6.25 μg/mL against tested strains .

Anticancer Activity

The compound's structural similarity to known anticancer agents suggests it may possess tumor-inhibiting properties. Recent investigations into related benzofuran derivatives have reported growth inhibition values (GI50) as low as 0.20 μM against various cancer cell lines, indicating promising anticancer potential .

The biological activity of 4-acetyl-N-(1-(benzofuran-2-yl)propan-2-yl)benzenesulfonamide may be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cell proliferation.

- Induction of Apoptosis : Some derivatives promote programmed cell death in cancer cells, enhancing their therapeutic efficacy.

Study 1: Antimicrobial Activity

A study conducted by Yempala et al. synthesized a series of benzofuran derivatives and evaluated their antimicrobial activity against Mycobacterium tuberculosis and other pathogens. Among these, the compound with the benzofuran substituent exhibited an IC90 value of less than 0.60 μM, indicating high potency against tuberculosis .

Study 2: Anticancer Efficacy

In another investigation, researchers tested a range of benzofuran-based compounds for anticancer effects on human cancer cell lines. The results highlighted that certain structural modifications significantly enhanced the anticancer activity, with some derivatives achieving GI50 values below 1 μM .

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of various benzofuran derivatives compared to 4-acetyl-N-(1-(benzofuran-2-yl)propan-2-yl)benzenesulfonamide:

| Compound Name | MIC (μg/mL) | GI50 (μM) | Target Pathogen/Cancer Type |

|---|---|---|---|

| Compound A | 0.78 | 0.20 | S. aureus, Cancer Cell Line A |

| Compound B | 3.12 | 0.49 | E. coli, Cancer Cell Line B |

| 4-acetyl-N-(1-(benzofuran-2-yl)propan-2-yl)benzenesulfonamide | TBD | TBD | TBD |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-acetyl-N-(1-(benzofuran-2-yl)propan-2-yl)benzenesulfonamide, and how can reaction conditions be systematically optimized?

- Methodological Answer : Multi-step synthesis typically involves sulfonylation of a benzene ring followed by coupling with a benzofuran-propan-2-amine derivative. For optimization, employ Design of Experiments (DoE) to evaluate variables (e.g., temperature, solvent polarity, catalyst loading). For example, a Central Composite Design (CCD) can identify critical factors affecting yield, such as reaction time (60–120 min) and stoichiometric ratios (1:1.2–1:1.5) . Computational reaction path searches (e.g., quantum chemical calculations) can predict energy barriers and guide experimental condition selection .

Q. How should researchers characterize the structural and purity profile of this compound?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : Confirm regiochemistry of the acetyl and sulfonamide groups (e.g., H NMR: acetyl CH at δ 2.5–2.7 ppm; sulfonamide NH at δ 7.1–7.3 ppm) .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., benzenesulfonamide derivatives often form N–H···O interactions with bond lengths of 1.8–2.1 Å) .

- HPLC-MS : Assess purity (>95%) using a C18 column (mobile phase: acetonitrile/water with 0.1% formic acid) and monitor [M+H] ions .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

- Methodological Answer : Screen for kinase inhibition (e.g., EGFR, VEGFR2) using fluorescence polarization assays, or assess anti-inflammatory potential via COX-2 inhibition (IC values compared to celecoxib). Dose-response curves (0.1–100 µM) and cytotoxicity assays (e.g., MTT on HEK-293 cells) should precede in vivo studies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

- Methodological Answer : Systematically modify substituents:

- Benzofuran moiety : Introduce electron-withdrawing groups (e.g., Cl at position 5) to enhance π-stacking with kinase ATP-binding pockets .

- Acetyl group : Replace with trifluoromethyl to improve metabolic stability (logP shift from 2.8 to 3.2) .

Use molecular docking (e.g., AutoDock Vina) to predict binding affinities and validate with isothermal titration calorimetry (ITC) .

Q. What computational strategies are effective for predicting metabolic pathways and toxicity?

- Methodological Answer :

- ADMET Prediction : Tools like SwissADME estimate permeability (Caco-2 > 5 × 10 cm/s) and cytochrome P450 inhibition (CYP3A4, CYP2D6).

- Metabolite Identification : Use in silico tools (e.g., GLORYx) to predict Phase I/II metabolites, focusing on sulfonamide hydrolysis and benzofuran oxidation .

- Toxicophore Mapping : Screen for genotoxic alerts (e.g., Ames test predictors) via Derek Nexus .

Q. How should contradictory data in biological assays be resolved?

- Methodological Answer :

- Dose-Dependent Effects : Replicate assays across multiple cell lines (e.g., HeLa vs. MCF-7) to rule out cell-specific responses.

- Assay Interference : Test for false positives (e.g., fluorescence quenching in FRET assays) using orthogonal methods like surface plasmon resonance (SPR) .

- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to confirm significance (p < 0.05) and calculate effect sizes (Cohen’s d > 0.8) .

Q. What advanced analytical techniques are suitable for studying environmental degradation of this compound?

- Methodological Answer :

- LC-QTOF-MS : Identify degradation products in wastewater matrices (LOQ: 0.1 ng/L) using hydrophilic interaction chromatography (HILIC) .

- Stable Isotope Tracing : Use C-labeled analogs to track biodegradation pathways in sludge samples .

- QSAR Modeling : Predict half-life in aquatic systems (e.g., EPI Suite) and validate with OECD 301F ready biodegradability tests .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.